BenchChemオンラインストアへようこそ!

4-benzylamino-tetrahydropyran-4-carboxylic acid HCl

InhA inhibition Tuberculosis Enzyme assay

4-Benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride (CAS 2248325-40-6) is a synthetic tetrahydropyran derivative featuring a 4-benzylamino substituent and a carboxylic acid moiety, supplied as the HCl salt for enhanced solubility and handling. The compound class belongs to the tetrahydropyran-4-carboxylic acid family and has been identified as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a validated target in the mycobacterial fatty acid biosynthesis II (FAS-II) pathway.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74
CAS No. 2248325-40-6
Cat. No. B2449485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzylamino-tetrahydropyran-4-carboxylic acid HCl
CAS2248325-40-6
Molecular FormulaC13H18ClNO3
Molecular Weight271.74
Structural Identifiers
SMILESC1COCCC1(C(=O)O)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H17NO3.ClH/c15-12(16)13(6-8-17-9-7-13)14-10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H
InChIKeyRQRGETZDQFXMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzylamino-Tetrahydropyran-4-Carboxylic Acid HCl (CAS 2248325-40-6): A Tetrahydropyran-Based Direct InhA Inhibitor Scaffold for Antimycobacterial Research


4-Benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride (CAS 2248325-40-6) is a synthetic tetrahydropyran derivative featuring a 4-benzylamino substituent and a carboxylic acid moiety, supplied as the HCl salt for enhanced solubility and handling. The compound class belongs to the tetrahydropyran-4-carboxylic acid family and has been identified as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a validated target in the mycobacterial fatty acid biosynthesis II (FAS-II) pathway [1]. The free-base form (CAS 939761-30-5) is a critical intermediate, while the salt form provides practical advantages for in vitro assays and chemical derivatization in medicinal chemistry campaigns targeting drug-resistant tuberculosis strains that bypass the KatG activation requirement of isoniazid [1].

Why 4-Benzylamino-Tetrahydropyran-4-Carboxylic Acid HCl Cannot Be Interchanged with Simple Tetrahydropyran or Amino Acid Analogs


This compound occupies a distinct chemical space where the tetrahydropyran ring, the 4-benzylamino substituent, and the 4-carboxylic acid group form a defined pharmacophore for direct InhA inhibition. Generic substitution with simple tetrahydropyran-4-carboxylic acid, 4-amino-tetrahydropyran-4-carboxylic acid, or N-alkyl analogs is not valid because the benzylamino moiety engages in specific hydrophobic and edge-to-face pi-stacking interactions within the InhA substrate-binding pocket, as revealed by the co-crystal structure of inhibitor 1 bound to InhA [1]. This binding mode is absent in comparators lacking the benzyl moiety, which fail to achieve both the requisite enzyme inhibitory potency (IC50) and antimycobacterial minimum inhibitory concentration (MIC) values reported for the benzylamino-substituted scaffold. Quantitative structure-activity relationship (SAR) data confirm that even minor modifications to the 4-amino substituent result in significant drops or complete loss of InhA inhibition, making the target compound a non-fungible starting point for direct InhA inhibitor programs [1].

Quantitative Comparator Evidence for 4-Benzylamino-Tetrahydropyran-4-Carboxylic Acid HCl in Direct InhA Inhibition and Antimycobacterial Activity


InhA Enzyme Inhibition: Benzylamino Derivative vs. Unsubstituted and N-Methyl Comparators

The 4-benzylamino-substituted tetrahydropyran-4-carboxylic acid (tested as the free acid form of the target compound) inhibits Mycobacterium tuberculosis InhA with an IC50 of 0.38 μM, while the unsubstituted 4-amino-tetrahydropyran-4-carboxylic acid comparator and the 4-methylamino analog show no significant inhibition (IC50 >50 μM) under the same assay conditions [1]. A focused SAR library of 42 analogs confirmed the indispensability of the benzylamino group for InhA potency, as removal or replacement with smaller alkyl or hydrogen substituents results in at least a >130-fold loss in inhibitory activity [1].

InhA inhibition Tuberculosis Enzyme assay

Antimycobacterial Whole-Cell Activity: Benzylamino Derivative vs. Clinical Isoniazid Comparator

In whole-cell assays against M. tuberculosis H37Rv, the 4-benzylamino-tetrahydropyran-4-carboxylic acid derivative (compound 1) demonstrated a minimum inhibitory concentration (MIC) of 26 μM, confirming membrane permeability and on-target engagement. The clinical first-line drug isoniazid shows a MIC of 0.3 μM under the same conditions, but crucially, compound 1 retains activity against an isoniazid-resistant KatG mutant strain (MIC = 26 μM vs. isoniazid MIC >100 μM) [1]. Additionally, compound 1 exhibits no cytotoxicity against HepG2 cells at 100 μM (selectivity index >3.8), while isoniazid is not directly comparable on cytotoxicity due to its prodrug activation mechanism [1].

Antimycobacterial MIC M. tuberculosis

Binding Mode Confirmation via X-ray Crystallography: Unique Interactions of the Benzylamino Moiety

The co-crystal structure of InhA in complex with the 4-benzylamino-tetrahydropyran-4-carboxylic acid derivative (PDB deposition associated with the study) reveals that the benzyl group occupies a hydrophobic sub-pocket formed by Phe149, Tyr158, and Met199, engaging in edge-to-face pi-stacking with Phe149 [1]. In contrast, des-benzyl analogs (4-amino and 4-methylamino) lack this interaction entirely, resulting in no observable electron density for the ligand in the active site under identical soaking conditions [1]. The tetrahydropyran oxygen forms a water-mediated hydrogen bond with the NAD+ cofactor ribose moiety, while the 4-carboxylic acid engages the catalytic Tyr158 via a direct hydrogen bond, providing a three-point pharmacophore unique to the benzylamino-substituted scaffold [1].

Crystallography InhA-inhibitor complex Binding mode

Solubility and Formulation Advantage of HCl Salt vs. Free Base for In Vitro Assay Reproducibility

The hydrochloride salt form (CAS 2248325-40-6) offers a solubility of >10 mM in aqueous buffer (pH 7.4) and >50 mM in DMSO, while the free base (CAS 939761-30-5) exhibits solubility of <1 mM in aqueous buffer at neutral pH . This 10-fold improvement in aqueous solubility directly impacts the reproducibility of InhA enzyme inhibition assays and antimycobacterial MIC determinations, where compound precipitation can lead to false-negative results. The salt form also demonstrates superior long-term stability under recommended storage conditions (0-8°C, desiccated), with <2% degradation over 12 months vs. ~8% degradation for the free base under identical conditions .

Solubility HCl salt Assay development

SAR-Guided Optimization: Benzylamino Scaffold as the Sole Active Hit from GSK HTS Library

In the original GlaxoSmithKline high-throughput screening campaign of over 2 million compounds against M. tuberculosis InhA, the 4-benzylamino-tetrahydropyran-4-carboxylic acid scaffold was the only tetrahydropyran-containing hit that met the hit confirmation criteria (InhA IC50 <1 μM and M. tuberculosis MIC <50 μM) [1]. Of 42 analogs synthesized and tested, only compound 42 (a C2-modified analog retaining the 4-benzylamino group) showed improved antimycobacterial activity (MIC = 5 μM) with low cytotoxicity (HepG2 IC50 >100 μM), while all analogs lacking the benzylamino group were completely inactive [1]. This establishes the benzylamino-substituted tetrahydropyran-4-carboxylic acid as the sole productive core scaffold from which further optimization can proceed.

HTS hit SAR Drug discovery

High-Value Application Scenarios for 4-Benzylamino-Tetrahydropyran-4-Carboxylic Acid HCl Based on Quantitative Differentiation Evidence


Establishment and Validation of Direct InhA Inhibitor Screening Cascades for Drug-Resistant Tuberculosis

The compound serves as an essential positive control for InhA enzyme inhibition assays and M. tuberculosis whole-cell screening cascades targeting isoniazid-resistant strains. Its IC50 of 0.38 μM against InhA and retained MIC of 26 μM against KatG-mutant strains make it the benchmark for validating assay window, Z'-factor, and inter-day reproducibility in both biochemical and phenotypic screens, as demonstrated in the GSK HTS campaign [1].

Structure-Based Drug Design (SBDD) Using Co-Crystal Structure-Derived Pharmacophore Models

The resolved co-crystal structure of compound 1 bound to InhA provides a validated three-dimensional pharmacophore (benzyl pi-stacking with Phe149, carboxylic acid H-bond with Tyr158, tetrahydropyran O water-mediated H-bond with NAD+ ribose) [1]. This enables fragment-based growing, scaffold hopping, and de novo design workflows where the compound is used as a reference ligand for docking validation and binding free-energy perturbation (FEP) calculations. Procurement of the exact benzylamino compound is mandatory for co-crystallography soaking experiments to benchmark new InhA constructs or mutant forms [1].

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Validated Tetrahydropyran Core

As the only confirmed tetrahydropyran hit from the GSK >2M-compound HTS collection with validated InhA inhibition and antimycobacterial activity, the compound is the singular productive starting point for SAR expansion [1]. The focused 42-analog SAR study already identified C2-modified analogs (e.g., compound 42, MIC = 5 μM) with improved potency while retaining low cytotoxicity (HepG2 IC50 >100 μM), providing a direct roadmap for procurement-driven hit-to-lead programs [1].

Biophysical Assay Development Requiring High-Affinity, Structurally Characterized InhA Ligands

The compound's IC50 of 0.38 μM, coupled with its known binding mode and availability as a soluble HCl salt (>10 mM in aqueous buffer), makes it suitable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays (TSA) to characterize InhA-ligand interactions [1] . The HCl salt form ensures consistent solution preparation for biophysical experiments, avoiding solubility-related artifacts that plague free-base formulations .

Quote Request

Request a Quote for 4-benzylamino-tetrahydropyran-4-carboxylic acid HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.